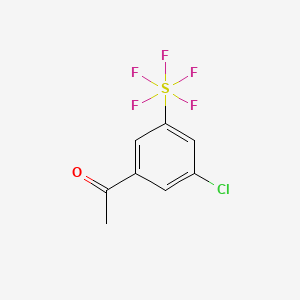
3'-Chloro-5'-(pentafluorosulfur)acetophenone
Overview
Description
3-Chloro-5'-(pentafluorosulfur)acetophenone (3C5PFA) is a type of organic compound belonging to the class of aryl ketones. It is a white solid with a melting point of 105°C and a boiling point of 273°C. It is soluble in both organic and aqueous solvents. 3C5PFA is a versatile intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Chemical Properties
Green Synthesis of Substituted 2-Hydroxy-Acetophenones : 3',5'-Dihalo-substituted 2-hydroxy-acetophenones are synthesized through halogenation reactions involving 2-hydroxy-acetophenone. This process is notable for its environmentally friendly approach and simplicity (Gao Wen-ta, 2014).
Use in Inorganic Analysis : 2,4-Hydroxy-5-chloro-acetophenone serves as a sensitive colorimetric reagent for iron(III) and uranyl(II) ions in analytical chemistry. It changes color in the presence of these ions, indicating their presence in samples (Banerji & Dey, 1958).
Synthesis of Novel Palladacycles : This chemical is involved in the synthesis of 3-(2-Chloroquinolin-3-yl)-1,5-bis(3,4,5-trimethoxy-phenyl)-pentane-2,4-dione derivatives. These derivatives are important in the formation of novel palladacycles, which have potential applications in catalysis and material science (Elgazwy, 2009).
Chemical Reactions and Catalysis
Catalysis in Synthesis of δ-Sultones : This compound is utilized as a catalyst in the synthesis of δ-sultones. The process is significant for its high yield, short reaction times, and environmentally friendly methodology (Rad‐Moghadam et al., 2016).
Synthesis of Antitubercular and Anticancer Pyrazole Derivatives : Involved in the synthesis of compounds for potential antitubercular and anticancer activity. This emphasizes its role in pharmaceutical research and drug development (Neha et al., 2013).
Promoting Selective Oxidation in Chemical Industry : This chemical is used in catalyzing the oxidation of ethylbenzene, a key reaction in the production of valuable intermediates for the chemical industry (Liu et al., 2020).
Synthesis of Antimicrobial Compounds : Plays a role in the synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds, which have shown promising antimicrobial activities (Balaji et al., 2016).
properties
IUPAC Name |
1-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF5OS/c1-5(15)6-2-7(9)4-8(3-6)16(10,11,12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKYPWIXBPTSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



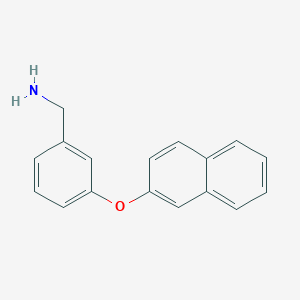
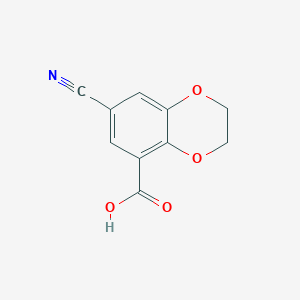

![(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1427048.png)
![2-[(Propan-2-yloxy)methyl]morpholine](/img/structure/B1427049.png)
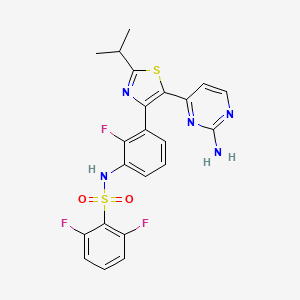
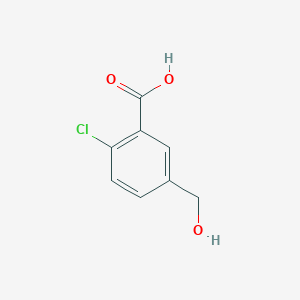
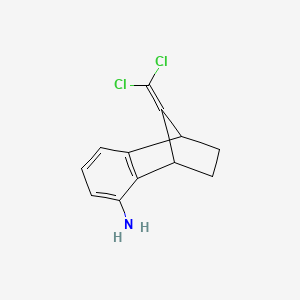
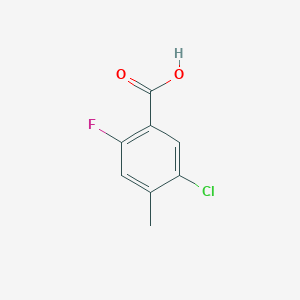
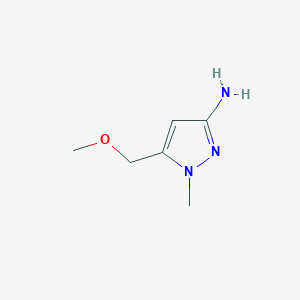
![2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1427056.png)
![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)